N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
Brand Name:
Vulcanchem
CAS No.:
1049702-99-9
VCID:
VC0052986
InChI:
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1
SMILES:
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O
Molecular Formula:
C14H21NO4
Molecular Weight:
267.325
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
CAS No.: 1049702-99-9
Cat. No.: VC0052986
Molecular Formula: C14H21NO4
Molecular Weight: 267.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049702-99-9 |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.325 |
| IUPAC Name | tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1 |
| Standard InChI Key | YZDJRNBSGKONQP-LBPRGKRZSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator